C22H17ClFN5O2
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Description
The compound C22H17ClFN5O2
is known as a GSK-3 inhibitor 1 . It is a chemical used in scientific research, particularly in the field of metabolic diseases .
Physical And Chemical Properties Analysis
The compound C22H17ClFN5O2
is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.
Scientific Research Applications
Metal-Organic Frameworks for Catalysis and Environmental Applications
C2N A Class of Covalent Frameworks with Unique Properties
: This review paper by Tian et al. (2020) discusses C2N, a carbon nitride material with a stable covalent structure, highlighting its applications in catalysis, environmental science, energy storage, and biotechnology due to its high polarity and good thermal and chemical stability (Tian et al., 2020).
Metal-organic framework-based heterogeneous catalysts for the conversion of C1 chemistry : Cui et al. (2019) review the advances in metal-organic frameworks (MOFs) as catalysts for transforming carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into high value-added chemicals, discussing the challenges and future development opportunities in this research field (Cui et al., 2019).
Synthesis and Structural Analysis of Complex Compounds
- Synthesis and Crystal Structure of 4-[2-(Methyl-pyridin2-ylamino)ethoxy]-benzaldoxime : Prasad et al. (2012) describe the synthesis and structural characterisation of a complex organic compound, highlighting the use of 1H NMR, 13C NMR, and X-ray diffraction for structural analysis (Prasad et al., 2012).
Astrophysical Chemistry
- Multichannel study of the 13C(a,n)16O and 16O(n,Y)17O reactions : Dufour and Descouvemont (2005) investigate reactions relevant to astrophysics, providing insights into nuclear processes occurring in stars. Their work contributes to the understanding of stellar nucleosynthesis through detailed theoretical modeling (Dufour & Descouvemont, 2005).
Theoretical and Spectroscopic Studies
- Variable-temperature 19F NMR and theoretical study of C60 derivatives : Kareev et al. (2005) perform a detailed study on fullerene derivatives, showcasing the use of variable-temperature 19F NMR spectroscopy and theoretical calculations to investigate molecular dynamics and interactions. Their work highlights the complexity of interpreting spectroscopic data and the importance of computational chemistry in supplementing experimental findings (Kareev et al., 2005).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2/c1-31-19-7-6-16(23)12-18(19)26-22(30)20-21(14-8-10-25-11-9-14)29(28-27-20)13-15-4-2-3-5-17(15)24/h2-12H,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJYJEZKOIRYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C22H17ClFN5O2 |
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